2-(3-Chlorophenyl)-5-(2-methoxypropan-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)-5-(2-methoxypropan-2-yl)pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-5-(2-methoxypropan-2-yl)pyrimidine typically involves the reaction of 3-chlorobenzaldehyde with 2-methoxypropan-2-amine to form an intermediate Schiff base. This intermediate is then cyclized with a suitable reagent, such as ammonium acetate, under reflux conditions to yield the desired pyrimidine compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-5-(2-methoxypropan-2-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-(3-Chlorophenyl)-5-(2-methoxypropan-2-yl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-5-(2-methoxypropan-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenyl)-5-(2-methoxyethyl)pyrimidine
- 2-(3-Chlorophenyl)-5-(2-methoxypropyl)pyrimidine
- 2-(3-Chlorophenyl)-5-(2-methoxybutyl)pyrimidine
Uniqueness
2-(3-Chlorophenyl)-5-(2-methoxypropan-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl group and the 2-methoxypropan-2-yl group influences its reactivity and interaction with molecular targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H15ClN2O |
---|---|
Molecular Weight |
262.73 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-(2-methoxypropan-2-yl)pyrimidine |
InChI |
InChI=1S/C14H15ClN2O/c1-14(2,18-3)11-8-16-13(17-9-11)10-5-4-6-12(15)7-10/h4-9H,1-3H3 |
InChI Key |
QTULIRUYLQALQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=C(N=C1)C2=CC(=CC=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.